4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methylbenzenesulfonamide
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Overview
Description
4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methylbenzenesulfonamide is a synthetic organic compound characterized by the presence of a fluorine atom, a furan ring, a hydroxypropyl group, and a benzenesulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methylbenzenesulfonamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzenesulfonyl chloride, 2-furanmethanol, and 2-methylpropan-1-ol.
Formation of Intermediate: The first step involves the reaction of 4-fluorobenzenesulfonyl chloride with 2-furanmethanol in the presence of a base like triethylamine to form an intermediate sulfonamide.
Hydroxypropylation: The intermediate is then reacted with 2-methylpropan-1-ol under acidic conditions to introduce the hydroxypropyl group.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include continuous flow reactors for better control of reaction conditions and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The furan ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group in the benzenesulfonamide can be reduced to an amine using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted by nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Sodium methoxide, methanol.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives of benzenesulfonamide.
Substitution: Methoxy-substituted benzenesulfonamide.
Scientific Research Applications
Chemistry
In chemistry, 4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methylbenzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a pharmacophore. The presence of the sulfonamide group suggests it could inhibit enzymes that rely on sulfonamide binding, making it a candidate for drug development.
Medicine
Medically, derivatives of this compound are explored for their potential anti-inflammatory and antimicrobial properties. The fluorine atom and sulfonamide group are known to enhance the bioavailability and metabolic stability of pharmaceutical agents.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism by which 4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methylbenzenesulfonamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzyme activity. The furan ring and hydroxypropyl group contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-(furan-2-yl)-2-hydroxyethyl)-benzenesulfonamide: Similar structure but with a hydroxyethyl group instead of hydroxypropyl.
4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-benzenesulfonamide: Lacks the methyl group on the benzene ring.
4-chloro-N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methylbenzenesulfonamide: Chlorine atom instead of fluorine.
Uniqueness
4-fluoro-N-(2-(furan-2-yl)-2-hydroxypropyl)-2-methylbenzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and bioavailability compared to similar compounds with different halogens or without halogen substitution.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-fluoro-N-[2-(furan-2-yl)-2-hydroxypropyl]-2-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FNO4S/c1-10-8-11(15)5-6-12(10)21(18,19)16-9-14(2,17)13-4-3-7-20-13/h3-8,16-17H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEKOPJKLMJBSNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C)(C2=CC=CO2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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